molecular formula C10H10ClNO6S B1517937 Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate CAS No. 1154155-35-7

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Cat. No. B1517937
M. Wt: 307.71 g/mol
InChI Key: KBQVBSSPORRFJQ-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is an organic compound with a molecular weight of 262.71 .


Synthesis Analysis

The synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate and related compounds involves specific reactants and conditions to yield the desired compound. For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions.


Molecular Structure Analysis

The molecular structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is determined by various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1 H NMR, and FT-IR.


Chemical Reactions Analysis

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. It can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.


Physical And Chemical Properties Analysis

The physical properties of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, such as melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are crucial for understanding the compound’s behavior in various environments and for its application in different fields.

Scientific Research Applications

Nonlinear Optical Properties for Photonic Applications

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, among other derivatives, has been explored for its nonlinear optical properties, which are critical for the development of photonic devices. These properties, including third-order nonlinear susceptibility and nonlinear refractive index, indicate potential use in optical limiting and photonic applications due to their promising high nonlinear optical behavior when doped into poly (methyl methacrylate) (PMMA). The materials' ability to demonstrate reverse saturable absorption highlights their suitability for enhancing the performance and efficiency of photonic devices (Nair et al., 2022).

Synthesis and Reactivity Studies

The reactivity of related nitroimidazole compounds with tertiary nitronate anions suggests potential pathways for creating novel compounds with significant yields. These reactions lead to previously unknown derivatives, indicating a broader chemical application spectrum that could encompass ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate for synthesizing various organic compounds. Such chemical transformations are vital for medicinal chemistry and material science, offering a basis for developing new compounds with specific properties (Crozet et al., 1985).

Corrosion Inhibition Mechanisms

Research into benzotriazole derivatives, including those with chloro and nitro substituents, for copper corrosion inhibition in sulphate solutions has been conducted. These compounds form protective films on copper surfaces, significantly influencing the corrosion resistance of copper. This indicates potential applications of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in corrosion science, especially in enhancing the durability and longevity of copper-based materials (Aramaki et al., 1991).

Functionalization in Organic Synthesis

The functionalization of related compounds through reactions with aromatic carbonyl and α-carbonyl ester derivatives showcases the versatility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in organic synthesis. These methodologies facilitate the synthesis of novel organic structures, potentially expanding the compound's applications in creating new materials or as intermediates in synthesizing complex molecules (Amiri-Attou et al., 2005).

Novel Synthesis Processes

Safety And Hazards

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6S/c1-3-18-10(13)8-4-7(19(11,16)17)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVBSSPORRFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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